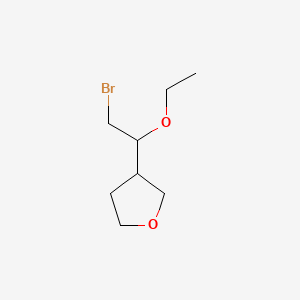![molecular formula C6H9BF3KO B13550135 Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate is a chemical compound with the molecular formula C6H9BF3KO. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted borates .
Scientific Research Applications
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate exerts its effects involves its interaction with specific molecular targets. In the case of Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that facilitates the formation of carbon-carbon bonds through a series of transmetalation and reductive elimination steps . The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(6-oxaspiro[2.5]octan-1-yl)borate: This compound has a similar boron-containing structure but with a different ring size.
Potassium trifluoro(5-methoxycarbonylbicyclo[3.1.1]heptan-1-yl)borate: Another similar compound with a different bicyclic structure.
Uniqueness
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes .
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;trifluoro(5-oxaspiro[2.4]heptan-2-yl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-3-6(5)1-2-11-4-6;/h5H,1-4H2;/q-1;+1 |
InChI Key |
ZNAXMDITSCQDJO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC12CCOC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


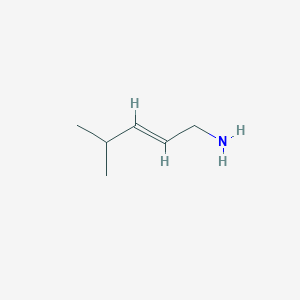
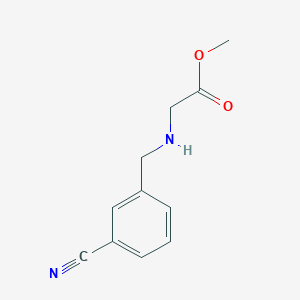
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

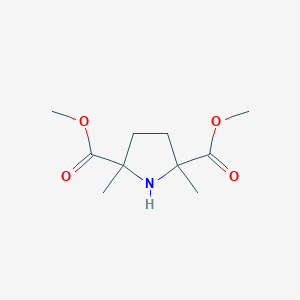
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)

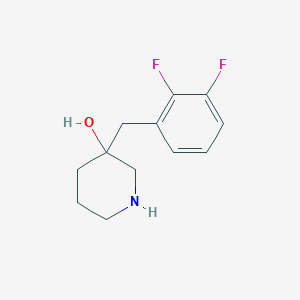
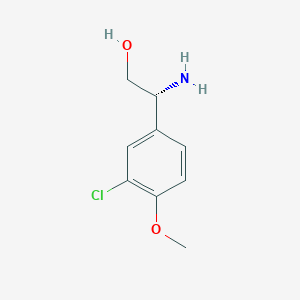

![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)


